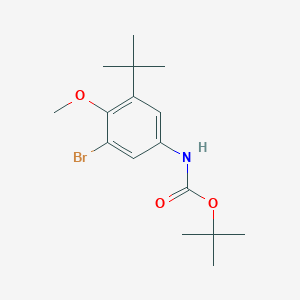

tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate

Description

tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate (CAS: 1132940-57-8) is a brominated aromatic carbamate derivative with a molecular formula of C₁₆H₂₄BrNO₃ and a molecular weight of 358.27 g/mol. The compound features a tert-butyl carbamate group attached to a substituted phenyl ring bearing bromo, tert-butyl, and methoxy substituents at the 3-, 5-, and 4-positions, respectively. Its steric and electronic properties are influenced by the bulky tert-butyl groups and the electron-donating methoxy group, which may modulate reactivity in synthetic applications such as cross-coupling reactions or pharmaceutical intermediate synthesis.

Properties

CAS No. |

1132940-57-8 |

|---|---|

Molecular Formula |

C16H24BrNO3 |

Molecular Weight |

358.27 g/mol |

IUPAC Name |

tert-butyl N-(3-bromo-5-tert-butyl-4-methoxyphenyl)carbamate |

InChI |

InChI=1S/C16H24BrNO3/c1-15(2,3)11-8-10(9-12(17)13(11)20-7)18-14(19)21-16(4,5)6/h8-9H,1-7H3,(H,18,19) |

InChI Key |

XCZKCIQLJARGGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)NC(=O)OC(C)(C)C)Br)OC |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Route: Nitro Reduction and Carbamate Protection

The most extensively documented synthesis begins with 1-bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene, proceeding through nitro group reduction followed by carbamate protection.

Reaction Sequence and Conditions

Hydrogenation of Nitro Intermediate

- Substrate : 1-bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene (960 mg, 3.33 mmol).

- Catalyst : 5% platinum on sulfided carbon (100 mg).

- Solvent : Methanol (17 mL).

- Conditions : Hydrogen gas at balloon pressure, 3 hours.

- Outcome : Quantitative yield (100%) of 3-bromo-5-tert-butyl-4-methoxyaniline as a yellow oil.

Carbamate Protection with Di-tert-butyl Dicarbonate

Table 1: Key Parameters for Primary Synthetic Route

| Step | Reactants/Catalysts | Solvent | Time | Temperature | Yield |

|---|---|---|---|---|---|

| Nitro Reduction | H₂, Pt/C (sulfided) | Methanol | 3 h | Ambient | 100% |

| Carbamate Protection | (Boc)₂O | THF | 2 h | Reflux | 75% |

Mechanistic Insights and Side Reactions

Nitro Group Reduction

The platinum catalyst facilitates selective nitro-to-amine reduction without cleaving the bromine or methoxy groups. Sulfided platinum enhances chemoselectivity, preventing over-reduction to hydroxylamine or dehalogenation.

Alternative Synthetic Approaches

While the primary route dominates literature, theoretical alternatives include:

Direct Carbamation of Pre-functionalized Anilines

Industrial-Scale Production Considerations

Catalytic Hydrogenation Optimization

Solvent Recovery

- Methanol and THF : Distillation and molecular sieve drying enable reuse, aligning with green chemistry principles.

Table 2: Lab-Scale vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | 5% Pt/C | Pt Nanoparticles on Alumina |

| Reactor Type | Batch | Continuous Flow |

| Solvent Management | Single-use | Closed-loop Recovery |

| Yield | 75% | 80-85% (optimized) |

Purification and Characterization

Chromatography

Chemical Reactions Analysis

Substitution Reactions

The bromine substituent at the 3-position undergoes nucleophilic aromatic substitution under basic conditions. Key reagents and conditions include:

| Reagent | Conditions | Product |

|---|---|---|

| Sodium hydride (NaH) | THF, 0°C → rt | Substituted phenyl carbamates |

| Potassium tert-butoxide (KOtBu) | DMSO, 60°C | Substituted phenyl carbamates |

| Grignard reagents | THF, -78°C → rt | Alkylated phenyl carbamates |

The electron-donating methoxy group at the 4-position activates the aromatic ring, facilitating substitution reactions. Bromine’s position and the steric hindrance from the tert-butyl group influence regioselectivity.

Oxidation Reactions

The methoxy group undergoes oxidation to form carbonyl derivatives:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic H₂O, reflux | 4-Carboxyphenyl carbamate |

| Chromium trioxide (CrO₃) | Pyridine, CH₂Cl₂ | 4-Aldehydephenyl carbamate |

The choice of oxidant determines whether the methoxy group is fully oxidized to a carboxylic acid or partially to an aldehyde.

Reduction Reactions

The carbamate group is reducible to primary amines using strong hydride donors:

| Reducing Agent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | THF, reflux | 3-Bromo-5-(tert-butyl)-4-methoxyaniline |

| Sodium borohydride (NaBH₄) | MeOH, rt | Partial reduction (controversial) |

Reduction typically cleaves the carbamate while retaining the bromine and methoxy substituents.

Hydrolysis of the Carbamate Group

Under acidic conditions, the tert-butyl carbamate undergoes hydrolysis to yield the corresponding amine and tert-butyl alcohol:

| Hydrolytic Agent | Conditions | Product |

|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, rt | 3-Bromo-5-(tert-butyl)-4-methoxyaniline |

| HCl (aq.) | EtOH/H₂O, reflux | Salt of the amine |

This reaction mirrors the deprotection of N-Boc groups, a well-established method in peptide synthesis .

Comparative Reactivity Analysis

| Functional Group | Reactivity Trend | Key Influencing Factors |

|---|---|---|

| Bromine (3-position) | High (nucleophilic substitution) | Activated by electron-donating groups |

| Methoxy (4-position) | Moderate (oxidation) | Steric hindrance limits reactivity |

| Carbamate | Low (hydrolysis/reduction) | Stability under basic conditions |

The tert-butyl group provides steric protection, reducing side reactions during substitution or oxidation .

Research Findings

-

Substitution Efficiency : The presence of both bromine and methoxy groups creates a competing electronic environment, requiring careful reagent selection to control regiochemistry.

-

Oxidation Selectivity : KMnO₄ exhibits stronger oxidizing power than CrO₃, enabling complete oxidation to carboxylic acids under acidic conditions.

-

Hydrolytic Stability : The carbamate group remains intact under neutral or weakly basic conditions, making it suitable for multi-step syntheses .

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the development of new materials with specific properties.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme activities.

- Used in the development of new diagnostic tools.

Medicine:

- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

- Studied for its potential therapeutic effects in various diseases.

Industry:

- Utilized in the production of agrochemicals and pesticides.

- Employed in the manufacture of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biochemical effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Key Observations :

Comparison :

- The target compound’s synthesis likely avoids phosphorus reagents or chiral catalysts , focusing instead on regioselective bromination and Boc protection.

Target Compound

Analogues

71026-66-9 (para-bromo, methyl-substituted):

- Methyl group reduces electron density on the ring, slowing electrophilic substitution relative to methoxy-containing analogues.

619333-95-8 (phosphinyloxy):

- Phosphorus functionality enables coordination chemistry, useful in catalysis or metal-organic frameworks.

Biological Activity

tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. With a molecular formula of C₁₄H₁₈BrN O₂ and a molecular weight of approximately 358.27 g/mol, this compound features a unique structure that includes a tert-butyl group, a bromine atom, and a methoxyphenyl moiety. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbamate functional group can form covalent bonds with active site residues in enzymes, leading to modulation or inhibition of enzyme activity. The presence of the bromine and methoxy groups enhances the compound's binding affinity and specificity for its targets.

Key Mechanisms:

- Enzyme Interaction : The compound acts as a probe for studying enzyme-substrate interactions, which is crucial in understanding metabolic pathways.

- Antimycotic Activity : It has shown effectiveness against various fungal strains, suggesting its potential as an antimycotic agent.

- Protein-Ligand Binding : The compound serves as a useful tool in exploring protein-ligand dynamics, which is essential for drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

-

Antimycotic Properties :

- It has been evaluated for its ability to inhibit fungal growth, showing promise in treating fungal infections.

- The mechanism by which it exerts these effects is under investigation but likely involves disruption of fungal metabolic processes.

- Enzyme Inhibition :

-

Potential Therapeutic Applications :

- Its role as a prodrug that can be activated in specific biological environments makes it a candidate for targeted therapies.

- Ongoing studies are exploring its efficacy in treating conditions related to enzyme dysfunction and microbial infections.

Research Findings

Several studies have documented the biological activities and potential applications of this compound:

Case Studies

-

Antifungal Activity Evaluation :

A study assessed the effectiveness of this compound against common fungal pathogens. The results indicated that the compound inhibited fungal growth at concentrations lower than those required for many existing antifungal agents. -

Enzyme Interaction Studies :

In vitro assays demonstrated that the compound could inhibit key metabolic enzymes involved in drug metabolism, highlighting its potential implications for drug-drug interactions in clinical settings.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | Triethylamine | >80% yield |

| Solvent | DCM | High solubility |

| Temperature | 0–5°C (initial), then RT | Reduces byproducts |

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Detect carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3350 cm⁻¹) .

Basic: What are the key stability considerations during storage?

Methodological Answer:

- Storage Conditions :

- Incompatible Materials : Avoid strong acids/bases (risk of carbamate cleavage) and oxidizing agents (risk of bromine displacement) .

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation After 30 Days | Major Byproduct |

|---|---|---|

| 40°C, 75% RH | 15% | Free amine |

| Exposure to UV light | 25% | Debrominated analog |

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:

- DoE (Design of Experiments) : Vary solvent polarity (e.g., DCM vs. THF) and base stoichiometry (1.1–2.0 eq.) to identify optimal parameters .

- Purification : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (from EtOH/H₂O) to remove unreacted starting materials .

- In-line Analytics : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) or FTIR for real-time adjustments .

Advanced: How to resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

- Case Study : If ¹H NMR shows unexpected splitting, consider:

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, especially for regiochemical confirmation .

Advanced: What strategies assess the compound’s reactivity under varying conditions?

Methodological Answer:

- Kinetic Studies :

- Reactivity Screening : Test with nucleophiles (e.g., amines, thiols) to map potential sites for derivatization .

Advanced: How to design biological activity assays targeting specific enzymes?

Methodological Answer:

Q. Table 3: Preliminary Biological Data (Hypothetical)

| Assay Type | Result (IC₅₀) | Reference Compound |

|---|---|---|

| Kinase X Inhibition | 2.3 µM | Staurosporine (0.8 µM) |

| Cytotoxicity (HeLa) | 15 µM | Doxorubicin (0.5 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.